An In-depth Technical Guide to the Chemical Properties of 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one
An In-depth Technical Guide to the Chemical Properties of 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one
The second round of searches has yielded more specific information. I have found a vendor page for the exact molecule, confirming its CAS number (114570-68-2), molecular formula (C₁₄H₁₂O₂), and molecular weight (212.24). I also found spectroscopic data (¹H NMR and ¹³C NMR) for a very similar compound, 3-(5-Methylfuran-2-yl)-3-phenyl-1-(4-methylphenyl)prop-2-en-1-one, which will be useful for interpretation. A general procedure for the Claisen-Schmidt condensation of chalcones is available, and some articles discuss the reactivity and biological activities of furan-containing chalcones.
However, there are still significant gaps that need to be filled to create an in-depth technical guide:
-
I lack the specific, experimentally determined melting point for 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one.
-
I do not have the complete, specific spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the target molecule itself. The data found is for a related but different compound.
-
A detailed, step-by-step synthesis protocol specifically for 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one, including reagents, conditions, purification, and yield, is still missing.
-
Information on the specific reactivity of this molecule, beyond general chalcone reactions, is needed.
-
While there is general information on the biological activities of furan chalcones, specific studies on 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one would be highly valuable.
Therefore, I will conduct a third round of more focused searches to try and obtain this missing information.The searches in the last step have provided some crucial pieces of information, but there are still significant gaps to address before I can create a comprehensive technical guide.
I have found:
-
A synthesis procedure for a very similar compound, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, which gives a general idea of the reaction conditions.
-
Some ¹H NMR and ¹³C NMR data for related chalcones, which will be helpful for comparison and interpretation.
-
General information on the antimicrobial and cytotoxic potential of furan-containing chalcones.
-
The CAS number and basic identifiers for the target molecule.
However, I am still missing the following specific details for 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one:
-
A precise, experimentally determined melting point.
-
The complete and specific ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.
-
A detailed, step-by-step synthesis protocol with specific reagents, quantities, reaction times, purification methods, and yield.
-
Specific studies on its chemical reactivity.
-
Dedicated studies on its biological activities (e.g., specific antimicrobial MIC values or IC50 values for cytotoxicity against particular cell lines).
The available information is still too general to construct the in-depth technical guide as requested. I need to perform another round of more focused searches to try and locate this specific experimental data. If the exact data for the target molecule is not available, I will have to clearly state this and use the data from the closest analogues, with appropriate caveats.The search results from the last step have provided some valuable information, but a complete, detailed picture for the specific compound 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one is still not fully available.
What I have found:
-
The basic chemical properties (Molecular Formula, Molecular Weight, CAS number) are confirmed.
-
A general synthesis method (Claisen-Schmidt condensation) is well-established for this class of compounds, and I have found several examples of its application for similar furan-containing chalcones. This will allow me to create a detailed, representative synthesis protocol.
-
I have found ¹H NMR and ¹³C NMR data for a closely related compound, 3-(5-Methylfuran-2-yl)-3-phenyl-1-(4-methylphenyl)prop-2-en-1-one. This will be very useful for interpreting the expected spectra of the target molecule, but it is not the exact data.
-
There is general information about the biological activities of furan chalcones (antimicrobial, anticancer, anti-inflammatory), which provides a good context for the potential applications of the target compound.
What I am still missing:
-
A specific, experimentally determined melting point for 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one.
-
The complete and specific ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for the target molecule itself. The data for the related compound is a good proxy, but not ideal for a highly technical guide.
-
A detailed, step-by-step synthesis protocol that has been explicitly used for 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one, including specific reaction conditions, purification, and, importantly, the reported yield.
-
Specific chemical reactivity studies for this molecule.
-
Dedicated biological activity studies with quantitative data (e.g., MIC, IC50) for this specific compound.
Given the limitations of the currently available public information, I will proceed with creating the technical guide based on the information I have gathered. I will have to make it clear to the reader that some of the data (especially spectroscopic and the detailed synthesis protocol) is based on very closely related compounds due to the lack of specific public data for the target molecule. I will use the general Claisen-Schmidt condensation procedure and adapt it for this specific synthesis. I will also use the spectroscopic data of the close analogue and explain the expected shifts and patterns for the target molecule. This approach will allow me to create a comprehensive and useful guide, while maintaining scientific integrity by clearly stating the sources and the use of analogous data. Therefore, I have sufficient information to proceed with generating the response.
Foreword: The Scientific and Therapeutic Potential of Furan-Containing Chalcones
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, represent a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] The inherent reactivity of the enone moiety, coupled with the diverse substitution patterns possible on the aromatic rings, has led to the discovery of a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide focuses on a specific derivative, 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one, which incorporates a furan heterocycle. The presence of the furan ring can significantly influence the compound's electronic properties, conformation, and, consequently, its biological activity and reactivity profile. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical properties, synthesis, and potential applications of this promising molecule.
Physicochemical and Structural Properties
3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one, also known as (2E)-3-(Furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, is an aromatic ketone. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 114570-68-2 | [4] |
| Molecular Formula | C₁₄H₁₂O₂ | [4] |
| Molecular Weight | 212.24 g/mol | [4] |
| Appearance | Expected to be a crystalline solid | [1][5] |
| Melting Point | Not explicitly reported; closely related furan-chalcones exhibit melting points in the range of 50-180 °C. | [1][5] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and chlorinated solvents. | [2][6] |
Structural Elucidation:
The molecule's structure consists of a central prop-2-en-1-one linker connecting a furan-2-yl group and a 4-methylphenyl (p-tolyl) group. The double bond in the propenone bridge is expected to be in the more stable E configuration.
Caption: Chemical structure of 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one.
Synthesis and Mechanistic Insights
The primary and most efficient method for synthesizing chalcones is the Claisen-Schmidt condensation .[1][5] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen.[5]
Caption: General workflow for the synthesis of the target chalcone.
Experimental Protocol: Claisen-Schmidt Condensation
The following protocol is a representative procedure for the synthesis of furan-containing chalcones and can be adapted for the specific synthesis of 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one.
-
Reactant Preparation: In a round-bottom flask, dissolve 4-methylacetophenone (1 equivalent) and 2-furaldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to neutralize the excess base. The resulting precipitate is the crude product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[2]
Causality Behind Experimental Choices:
-
Base Catalyst: The base is crucial for deprotonating the α-carbon of the 4-methylacetophenone, forming a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the 2-furaldehyde.
-
Solvent System: An ethanol/water mixture is commonly used as it can dissolve both the organic reactants and the inorganic base.
-
Temperature: The reaction is typically carried out at room temperature to control the reaction rate and minimize side reactions.
-
Acidification: Acidification during work-up is necessary to protonate the intermediate alkoxide and neutralize the base, allowing for the precipitation of the neutral chalcone product.
Spectroscopic Characterization
Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR (CDCl₃) | - Doublets for the vinylic protons (H-α and H-β) in the range of 7.0-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz) indicative of a trans configuration. - Multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the protons of the 4-methylphenyl and furan rings. - A singlet for the methyl protons of the tolyl group at approximately 2.4 ppm. |
| ¹³C NMR (CDCl₃) | - A peak for the carbonyl carbon around 190 ppm. - Peaks for the vinylic carbons between 115 and 145 ppm. - Multiple signals in the aromatic region (110-155 ppm) for the carbons of the furan and tolyl rings. - A signal for the methyl carbon around 21 ppm. |
| IR (KBr) | - A strong absorption band for the C=O stretching of the α,β-unsaturated ketone around 1650-1670 cm⁻¹. - Bands corresponding to C=C stretching of the aromatic rings and the vinylic double bond in the range of 1500-1600 cm⁻¹. - C-H stretching vibrations for the aromatic and vinylic protons above 3000 cm⁻¹. - C-O-C stretching of the furan ring. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 212). - Fragmentation patterns characteristic of chalcones, including cleavage at the C-C bonds adjacent to the carbonyl group. |
Chemical Reactivity and Potential Transformations
The chemical reactivity of 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one is primarily dictated by the α,β-unsaturated ketone moiety. This functional group provides two main sites for chemical reactions: the carbonyl group and the β-carbon of the double bond.
Caption: Reactivity map of the chalcone core structure.
-
Michael Addition: The β-carbon is susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition. This is a common reaction for α,β-unsaturated carbonyl compounds.
-
Epoxidation: The electron-deficient double bond can be epoxidized using various oxidizing agents.
-
Reduction: The carbonyl group can be reduced to a secondary alcohol, and the double bond can be hydrogenated to a single bond, depending on the reducing agent used.
-
Cycloaddition Reactions: The enone system can participate in various cycloaddition reactions, such as Diels-Alder reactions, to form more complex cyclic structures. These reactions are valuable for the synthesis of novel heterocyclic compounds.
Potential Applications and Future Directions
The incorporation of a furan ring into the chalcone scaffold suggests a range of potential biological activities. Furan-containing compounds are known to exhibit diverse pharmacological properties.[3]
-
Antimicrobial Agents: Chalcones are known for their antibacterial and antifungal properties. The furan moiety may enhance this activity, making 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one a candidate for the development of new antimicrobial drugs.[3]
-
Anticancer Drug Discovery: Many chalcone derivatives have demonstrated significant anticancer activity. The specific substitution pattern of this molecule could lead to selective cytotoxicity against cancer cell lines.
-
Anti-inflammatory Applications: The anti-inflammatory properties of chalcones are well-documented. This compound could be investigated for its potential to modulate inflammatory pathways.
-
Materials Science: The conjugated π-system of chalcones can give rise to interesting optical and electronic properties, suggesting potential applications in materials science, such as in the development of nonlinear optical materials or as fluorescent probes.
Further research is warranted to fully elucidate the biological activity profile and the structure-activity relationships of this and related furan-containing chalcones. In vitro and in vivo studies are necessary to validate its potential as a therapeutic agent or a functional material.
References
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. [Link]
-
Science Alert. (2011). Synthesis and Characterization of Some Chalcone Derivatives. [Link]
-
PubChem. (2E)-3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one. [Link]
-
MDPI. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link]
-
Development and Characterization of Chalcone Derivatives Using 4-Hydroxyacetophenone and Anti-bacterial Activity against Two Pathogens. (2024). [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2017). SYNTHESIS AND CHARACTERIZATION OF NEW CHALCONES OF 4-FLUORO-3-METHYL ACETOPHENONE. [Link]
-
Revista de Química. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. [Link]
-
Georganics. (2E)-3-(2-Furyl)-1-phenylprop-2-en-1-one. [Link]
-
PMC. (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one. [Link]
-
ResearchGate. (2015). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. [Link]
